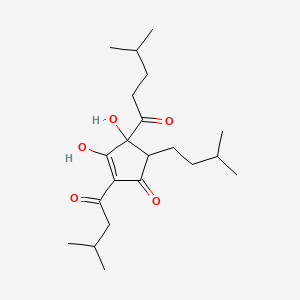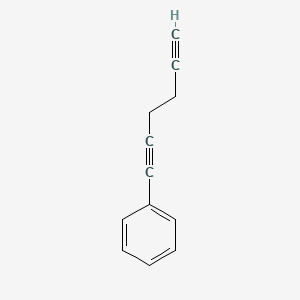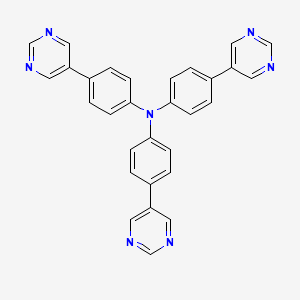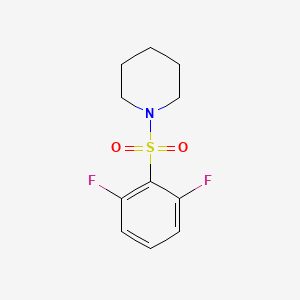
2-(4-Ethoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenoxy)acetamide is an organic compound with the molecular formula C10H13NO3. It belongs to the class of phenoxyacetamides, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenoxy)acetamide typically involves the reaction of 4-ethoxyphenol with chloroacetic acid, followed by the conversion of the resulting ester to the corresponding amide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The final step involves the use of ammonia or an amine to convert the ester to the amide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxyacetamides with various functional groups.
Applications De Recherche Scientifique
2-(4-Ethoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-Chlorophenoxy)acetamide
- 2-(4-Bromophenoxy)acetamide
Uniqueness
2-(4-Ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo counterparts, the ethoxy group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
140895-56-3 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-(4-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
Clé InChI |
NVFPXVWESDCNIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


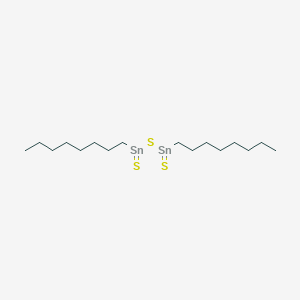
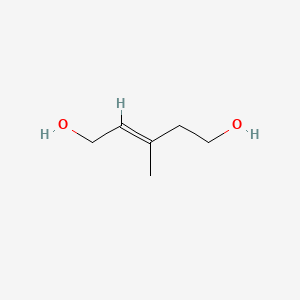
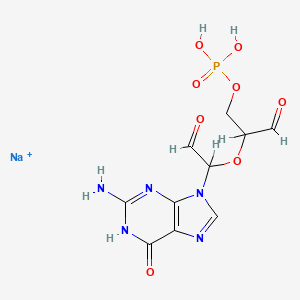
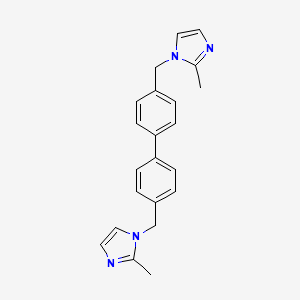
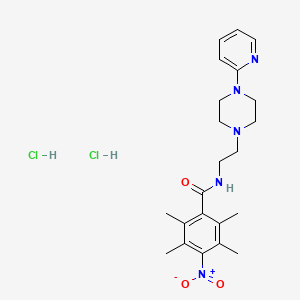
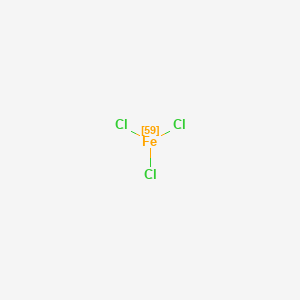
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
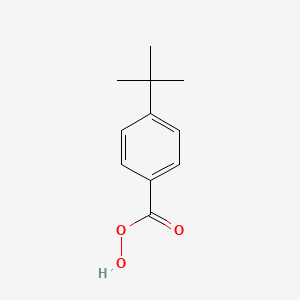
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
